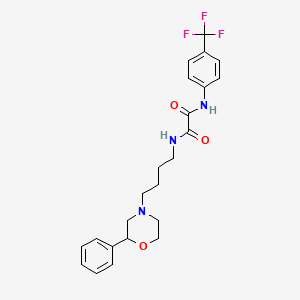![molecular formula C26H23N3O4 B2844267 3-[(4-Methoxyphenyl)methyl]-7-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione CAS No. 2034455-33-7](/img/structure/B2844267.png)
3-[(4-Methoxyphenyl)methyl]-7-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “3-[(4-Methoxyphenyl)methyl]-7-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione” is a complex organic molecule. It contains a 1,2,3,4-tetrahydroisoquinoline (THIQ) moiety, which is an important class of isoquinoline alkaloids . THIQ-based compounds, both natural and synthetic, have been found to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Synthesis Analysis
The synthesis of THIQ-based compounds has garnered a lot of attention in the scientific community, leading to the development of novel THIQ analogs with potent biological activity . A common synthetic strategy involves the use of tricarbonyl chromium, which undergoes stereoselective deprotonation and subsequent electrophilic additions to generate the corresponding derivatives .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. The core structure is based on the 1,2,3,4-tetrahydroisoquinoline scaffold . Unfortunately, specific structural details for this exact compound are not available in the retrieved sources.Scientific Research Applications
Synthesis and Chemical Properties
The compound and its derivatives have been synthesized and studied for their chemical properties and reactions. For instance, Cherbuliez et al. (1967) investigated the reaction of o-methoxycarbonyl-phenyl isocyanate with mono-aminoalkyl orthophosphoric and sulfuric acids, yielding corresponding tetrahydroquinazoline-2,4-dione-3-ethyl phosphoric (or sulfuric) monoesters, illustrating a method for synthesizing similar structures (Cherbuliez, Espejo, Jindra, & Rabinowitz, 1967).
Biological Applications and Studies
Some studies have explored the biological activities and applications of these compounds. For example, Ellefson et al. (1980) synthesized 8-(methoxyphenyl)-1,2,3,4-tetrahydroisoquinolines as dopamine antagonists, investigating their potential for neuroleptic activity. This research highlights the interest in modifying the compound's structure to explore its pharmacological potential (Ellefson, Prodan, Brougham, & Miller, 1980).
Chemical Modifications and Reactivity
Kryl'skiĭ et al. (2010) conducted three-component condensations with 5-amino-4-phenylpyrazole, including derivatives of the compound , to produce substituted pyrazolopyrimidines and pyrazoloquinazolines, demonstrating the versatility of these structures in complex chemical reactions (Kryl'skiĭ, Shikhaliev, & Chuvashlev, 2010).
Advanced Synthesis Techniques
Hassanien et al. (2022) explored the synthesis of novel compounds containing lawsone, showing the use of halo-reagents to produce derivatives including the tetrahydroquinazoline structure. This study underscores the innovative approaches to synthesizing and investigating new molecules for potential biological activities (Hassanien, Abd El-Ghani, & Elbana, 2022).
properties
IUPAC Name |
7-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-3-[(4-methoxyphenyl)methyl]-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O4/c1-33-21-9-6-17(7-10-21)15-29-25(31)22-11-8-19(14-23(22)27-26(29)32)24(30)28-13-12-18-4-2-3-5-20(18)16-28/h2-7,9-10,19,22-23H,8,11-16H2,1H3,(H,27,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSIIIEDTZSBQJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3CCC(CC3NC2=O)C(=O)N4CCC5=CC=CC=C5C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



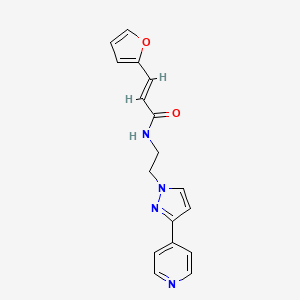
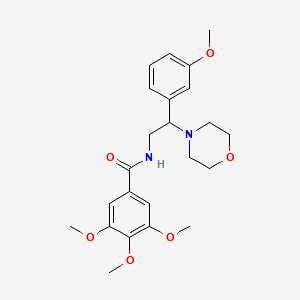
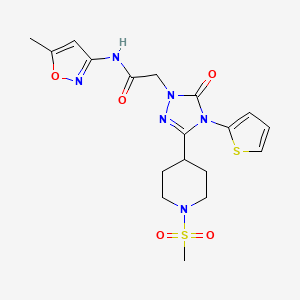
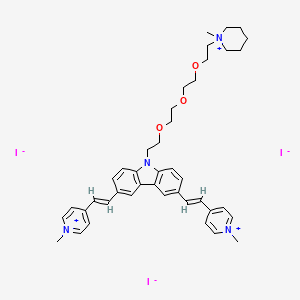
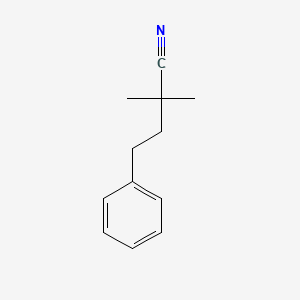

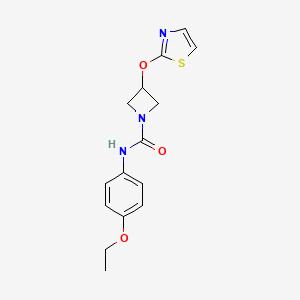
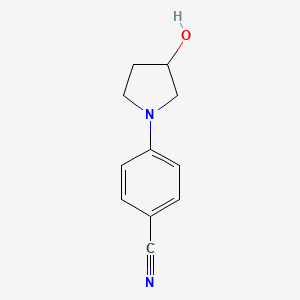
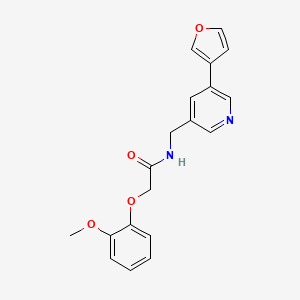
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenylpropanamide hydrochloride](/img/structure/B2844203.png)

